![molecular formula C16H11BrN2S B2800207 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 329716-26-9](/img/structure/B2800207.png)
2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 7-position of the imidazo[2,1-b][1,3]benzothiazole core
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
Target of Action
Similar compounds, such as benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives, have been reported to target the epidermal growth factor receptor (egfr) in cancer cells .
Mode of Action
Related benzothiazole derivatives have been suggested to interact with their targets, possibly through hydrogen bonding and other non-covalent interactions . These interactions may lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to egfr signaling . These pathways play crucial roles in cell proliferation and survival, and their disruption can lead to cell death .
Result of Action
Similar compounds have shown potent anticancer activity against various cancer cell lines . This suggests that 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole may also have potential anticancer effects.
生化学分析
Biochemical Properties
The biochemical properties of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as Pantothenate synthetase of Mycobacterium tuberculosis . These interactions can influence the activity of these enzymes, potentially affecting various biochemical reactions .
Cellular Effects
In cellular contexts, this compound has been shown to exhibit significant activity against certain types of cells. For example, it has demonstrated considerable in vitro anticancer activity against the Hep G2 cell line, a human liver cancer cell line . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several different interactions at the molecular level. For instance, it has been suggested that the compound may exert its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the imidazo[2,1-b][1,3]benzothiazole core.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(4-aminophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can be formed.
Oxidation Products: Sulfoxides or sulfones of the parent compound.
Reduction Products: Reduced forms of the imidazo[2,1-b][1,3]benzothiazole core.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
- 2-(4-Fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
- 2-(4-Methylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
Uniqueness
2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the bromine atom can influence the electronic properties of the compound, making it suitable for specific applications in material science and medicinal chemistry .
特性
IUPAC Name |
2-(4-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJHTVSOCQCNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
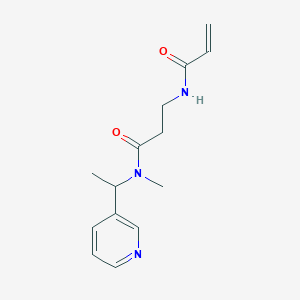

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)
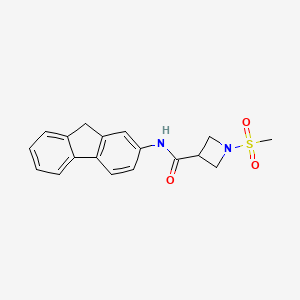
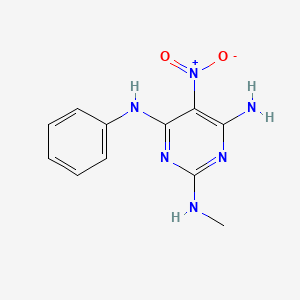
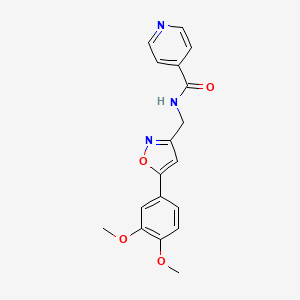
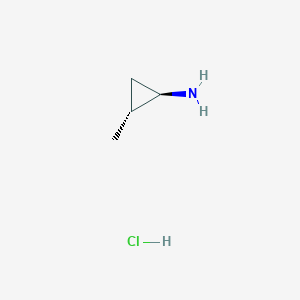
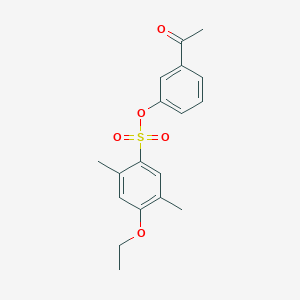
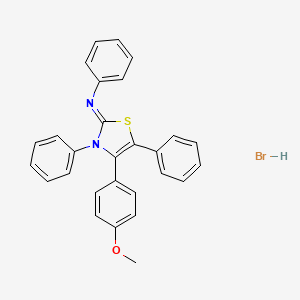

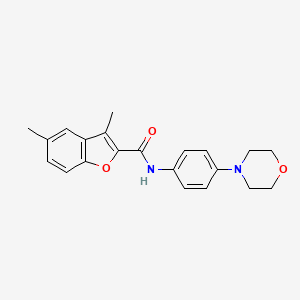
![N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2800144.png)
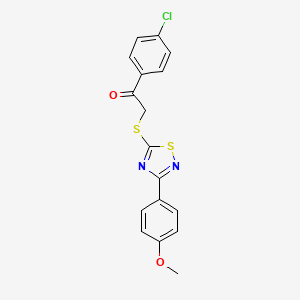
![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
